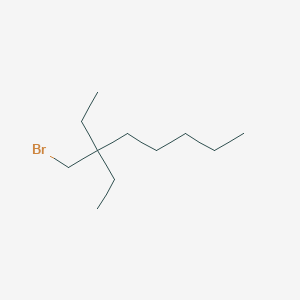

3-(Bromomethyl)-3-ethyloctane

Description

Historical Perspectives on Organobromine Compounds in Chemical Synthesis

The use of organobromine compounds in chemical synthesis has a rich history. Historically, molecular bromine was a primary reagent for bromination reactions. nih.gov A significant early application was the use of bromide salts as sedatives and anticonvulsants in the late 19th and early 20th centuries. wikipedia.org In organic synthesis, the development of reactions involving organobromides has been transformative. For instance, the Grignard reaction, which often utilizes alkyl or aryl bromides, became a fundamental method for carbon-carbon bond formation.

Early applications often involved simple, unbranched alkyl bromides. However, as the field of synthetic chemistry grew in complexity, so did the demand for more intricate and sterically hindered building blocks. The study of reactions involving compounds like neopentyl bromide, which features a quaternary carbon adjacent to the brominated carbon, revealed interesting mechanistic pathways, including rearrangements, and highlighted the unique reactivity of sterically congested haloalkanes. msu.edumasterorganicchemistry.com Over the decades, the focus has shifted towards developing more selective and efficient brominating agents and catalytic methods to overcome the challenges posed by hazardous reagents like molecular bromine. nih.gov

Strategic Importance of Branched Primary Alkyl Bromides in Contemporary Organic Chemistry

Branched primary alkyl bromides, such as 3-(Bromomethyl)-3-ethyloctane, are of strategic importance in modern organic synthesis due to their unique structural features. The presence of a quaternary carbon center introduces significant steric hindrance, which can be exploited to control the stereochemistry of reactions and to construct complex, three-dimensional molecular architectures. These compounds are particularly valuable as precursors for creating molecules with sterically demanding environments, which are often found in pharmaceuticals and materials science. longdom.orgnih.gov

Despite being primary halides, the reactivity of branched bromides like neopentyl bromide can be atypical. For example, they are known to be very slow to react via the S(_N)2 mechanism due to the steric bulk of the adjacent quaternary center, which hinders the required backside attack of the nucleophile. msu.edu However, under conditions favoring S(_N)1 reactions, they can ionize to form a primary carbocation, which often undergoes rapid rearrangement to a more stable tertiary carbocation. msu.edumasterorganicchemistry.com This reactivity has been harnessed in various synthetic strategies.

Modern catalytic methods, particularly those involving transition metals like nickel and cobalt, have further expanded the utility of branched primary alkyl bromides. thieme-connect.comrsc.orgacs.org These methods often proceed via radical intermediates, enabling cross-coupling reactions that would be challenging to achieve through traditional nucleophilic substitution pathways. longdom.org For instance, nickel-catalyzed reductive cross-electrophile coupling allows for the formation of C(sp³)–C(sp³) bonds, uniting sterically hindered fragments. acs.orgresearchgate.net

Structural Elucidation Challenges and Advanced Characterization Paradigms for Complex Haloalkanes

The unambiguous determination of the structure of complex haloalkanes, especially those with quaternary centers and multiple stereocenters, presents significant challenges. catalysis.blog While techniques like elemental analysis and mass spectrometry can determine the molecular formula, they often cannot fully delineate the connectivity and stereochemistry of the molecule. jeolusa.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying organobromine compounds, as bromine has two characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, leading to a distinctive M/M+2 isotopic pattern in the mass spectrum. rsc.orgnih.govresearchgate.net This allows for the ready identification of bromine-containing fragments. However, fragmentation patterns can be complex and may not always be sufficient to distinguish between isomers. rsc.org Advanced techniques like ultrahigh-resolution mass spectrometry (UHRMS) can provide highly accurate mass measurements, aiding in formula determination. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. jeolusa.com

¹H NMR: In the proton NMR spectrum of an alkyl halide, the protons on the carbon bearing the bromine atom are typically shifted downfield to the range of 3.4-3.6 ppm. uwimona.edu.jm The splitting patterns of the signals can provide information about the number of adjacent protons, helping to establish connectivity. quora.com However, in complex, branched molecules, extensive signal overlap can complicate interpretation.

¹³C NMR: Carbon NMR provides information about the different carbon environments in the molecule. The carbon atom attached to a halogen is also shifted, although the effect is less pronounced than in ¹H NMR. uwimona.edu.jm

For highly complex structures like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) is often necessary to definitively assign all signals and confirm the molecular structure.

| Spectroscopic Data for Alkyl Bromides | |

| Technique | Typical Chemical Shift / Observation |

| ¹H NMR (R-CH₂-Br) | 3.4 - 3.6 ppm uwimona.edu.jm |

| ¹³C NMR (R-C H₂-Br) | 10 - 65 ppm uwimona.edu.jm |

| IR Spectroscopy (C-Br stretch) | 500 - 725 cm⁻¹ orgchemboulder.com |

| Mass Spectrometry | Characteristic M/M+2 isotope pattern for bromine rsc.orgnih.govresearchgate.net |

Overview of Research Trajectories for Alkyl Halides Bearing Quaternary Carbon Centers

Current research involving alkyl halides with quaternary carbon centers is largely focused on the development of new synthetic methodologies for their construction and subsequent functionalization. longdom.org The formation of these sterically congested centers is a significant challenge in organic synthesis. rsc.org

Key research trajectories include:

Catalytic Cross-Coupling Reactions: There is a major effort to develop robust and versatile catalytic systems, often using nickel, palladium, or cobalt, for the cross-coupling of tertiary and sterically hindered primary alkyl halides with a variety of coupling partners. thieme-connect.comrsc.orgorganic-chemistry.org These reactions provide efficient routes to complex molecules that were previously difficult to access. organic-chemistry.org Dual catalytic systems, such as the combination of manganese and nickel, are being explored to achieve hydroalkylation of olefins with alkyl halides to form quaternary carbons. nih.gov

Photoredox and Electrochemical Catalysis: These emerging fields offer new avenues for generating radical intermediates from alkyl halides under mild conditions. longdom.orgchinesechemsoc.org This allows for novel transformations and the construction of highly functionalized molecules containing quaternary centers.

Stereoselective Synthesis: A significant goal is the development of methods for the enantioselective synthesis of chiral molecules containing quaternary stereocenters. This is of particular importance for the synthesis of biologically active compounds and pharmaceuticals. acs.org

Late-Stage Functionalization: Methods that allow for the introduction of sterically hindered groups, such as those derived from this compound, into complex molecules at a late stage of a synthesis are highly sought after. This allows for the rapid generation of analogues for structure-activity relationship studies. nih.gov

The continued development of these areas will undoubtedly expand the synthetic utility of complex alkyl halides and facilitate the creation of novel and valuable molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23Br |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

3-(bromomethyl)-3-ethyloctane |

InChI |

InChI=1S/C11H23Br/c1-4-7-8-9-11(5-2,6-3)10-12/h4-10H2,1-3H3 |

InChI Key |

MLMQNOBKUNVWSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)(CC)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromomethyl 3 Ethyloctane and Its Structural Analogues

Stereoselective and Regioselective Bromination Approaches

The introduction of a bromine atom at a specific position within a complex hydrocarbon framework requires careful consideration of the reaction mechanism to control regioselectivity and, where applicable, stereoselectivity. For a molecule like 3-(bromomethyl)-3-ethyloctane, which lacks a chiral center in its achiral form, the focus is primarily on regiochemistry.

Radical Bromination Pathways for Branched Hydrocarbons

Free radical bromination is a classic method for the functionalization of alkanes. dokumen.pub The reaction proceeds via a chain mechanism involving the homolytic cleavage of molecular bromine (Br₂) initiated by UV light or a radical initiator. masterorganicchemistry.com The selectivity of this reaction is governed by the stability of the resulting alkyl radical, with the order of stability being tertiary > secondary > primary. masterorganicchemistry.com

In the context of synthesizing a precursor to this compound, one might consider the radical bromination of 3-ethyloctane (B44116). The hydrogen atoms on the octane (B31449) chain are susceptible to abstraction by a bromine radical. The expected major product from the monobromination of 3-ethyloctane would be 3-bromo-3-ethyloctane, due to the formation of the more stable tertiary radical at the C3 position. The primary hydrogens of the methyl group at the C3 position are significantly less reactive towards radical abstraction. Therefore, this pathway is not a direct or efficient route to this compound.

Table 1: Predicted Regioselectivity in the Radical Bromination of 3-Ethyloctane

| Position of Hydrogen Abstraction | Type of Hydrogen | Relative Reactivity (Approx.) | Predicted Product |

| C3 | Tertiary | 1600 | 3-Bromo-3-ethyloctane |

| C2, C4, C5, C6, C7 | Secondary | 80 | Various secondary bromooctanes |

| C1, C8, Ethyl group CH₃ | Primary | 1 | Various primary bromooctanes |

Data based on general relative reactivity ratios for radical bromination. nih.gov

Nucleophilic Substitution Routes to Primary Alkyl Bromides

A more viable approach to this compound involves the conversion of the corresponding primary alcohol, 3-ethyl-3-(hydroxymethyl)octane (also known as 3-ethyloctan-1-ol), to the alkyl bromide. This transformation typically involves nucleophilic substitution. However, the substrate possesses a neopentyl-like structure, where the primary alcohol is attached to a quaternary carbon. This steric hindrance significantly slows down Sₙ2 reactions. commonorganicchemistry.com

Common reagents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). masterorganicchemistry.comresearchgate.net These reagents first activate the hydroxyl group by converting it into a better leaving group (a phosphite (B83602) or bromosulfite ester, respectively), which is then displaced by a bromide ion in an Sₙ2 reaction. researchgate.net

For a sterically hindered primary alcohol like 3-ethyl-3-(hydroxymethyl)octane, these reactions would be expected to be sluggish. The use of hydrobromic acid (HBr) is another option, but this often proceeds via an Sₙ1 mechanism for tertiary alcohols, which can lead to carbocation rearrangements. masterorganicchemistry.com While the target is a primary bromide, the precursor alcohol is structurally complex, and under strongly acidic conditions, dehydration to form 3-ethyl-1-octene followed by hydrobromination could occur, which is discussed in the next section.

A reliable method for the bromination of such hindered alcohols is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). ontosight.ai This reaction generally proceeds under mild conditions with inversion of configuration for chiral alcohols and is less prone to rearrangements.

Table 2: Comparison of Reagents for the Conversion of 3-Ethyl-3-(hydroxymethyl)octane to this compound

| Reagent | Mechanism | Advantages | Disadvantages |

| HBr | Sₙ1/Sₙ2 | Readily available | Risk of rearrangement and elimination |

| PBr₃ | Sₙ2 | Good for primary and secondary alcohols | Slow reaction for neopentyl-like structures |

| SOBr₂ | Sₙi/Sₙ2 | Good for primary and secondary alcohols | More reactive and less stable than SOCl₂ |

| PPh₃/CBr₄ (Appel Reaction) | Sₙ2 | Mild conditions, less rearrangement | Stoichiometric phosphine (B1218219) oxide byproduct |

Hydrobromination of Olefins with Controlled Regiochemistry

An alternative synthetic route involves the hydrobromination of an alkene. The logical precursor would be 3-ethyl-1-octene, which can be synthesized from the dehydration of 3-ethyloctan-3-ol. nih.govchemistrysteps.com The addition of HBr across the double bond of 3-ethyl-1-octene can be controlled to yield either the Markovnikov or anti-Markovnikov product.

Markovnikov Addition: In the absence of radical initiators, the electrophilic addition of HBr proceeds via the formation of the more stable carbocation. In the case of 3-ethyl-1-octene, the proton would add to the C1 carbon, forming a tertiary carbocation at C2, which is not the desired regiochemistry. The most stable carbocation would be at the C3 position, which is also tertiary. This would lead to 3-bromo-3-ethyloctane.

Anti-Markovnikov Addition: In the presence of radical initiators such as peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism. libretexts.org The bromine radical adds to the less substituted carbon of the double bond (C1) to generate the more stable secondary radical at C2. Subsequent abstraction of a hydrogen atom from HBr yields the desired primary alkyl bromide, this compound. libretexts.orgicmpp.ro This method offers a regiochemically controlled pathway to the target compound.

Table 3: Regiochemical Outcome of Hydrobromination of 3-Ethyl-1-octene

| Reaction Conditions | Mechanism | Intermediate | Major Product |

| HBr (dark, no peroxides) | Electrophilic Addition | Tertiary Carbocation at C3 | 3-Bromo-3-ethyloctane |

| HBr, ROOR, hν | Radical Addition | Secondary Radical at C2 | This compound |

Multi-Step Convergent and Divergent Synthetic Strategies

For complex molecules, linear synthetic sequences can be inefficient. Convergent and divergent strategies offer more efficient pathways by assembling the target molecule from smaller, independently synthesized fragments or by creating a variety of related compounds from a common intermediate.

Chain Elongation Techniques for Octane Derivatives

The synthesis of the carbon skeleton of this compound can be envisioned through various chain elongation techniques. While not a direct method for producing the final halogenated compound, these techniques are crucial for preparing the necessary precursors. For instance, the synthesis of 3-ethyloctane itself can be achieved through industrial processes like catalytic cracking and alkylation. masterorganicchemistry.com In a laboratory setting, chain elongation can be accomplished through Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, which are then hydrogenated. However, for building the specific 3,3-disubstituted octane core, organometallic approaches are generally more direct.

Application of Organometallic Reagents in C-C Bond Formation Adjacent to Halogenated Centers

Organometallic reagents are indispensable for the formation of carbon-carbon bonds, particularly for constructing sterically congested quaternary centers. nih.gov

A convergent synthesis of the precursor alcohol, 3-ethyloctan-3-ol, can be achieved via a Grignard reaction. The reaction of pentylmagnesium bromide with 3-pentanone (B124093) would yield the desired tertiary alcohol upon acidic workup. Alternatively, the addition of ethylmagnesium bromide to 2-octanone (B155638) would also produce 3-ethyloctan-3-ol. wikipedia.org

Table 4: Retrosynthetic Analysis of 3-Ethyloctan-3-ol using Grignard Reagents

| Retrosynthetic Disconnection | Grignard Reagent | Carbonyl Compound |

| Disconnect a: C3-C4 bond | Pentylmagnesium bromide | 3-Pentanone |

| Disconnect b: C2-C3 bond | Ethylmagnesium bromide | 2-Octanone |

Another powerful class of organometallic reagents for C-C bond formation are organocuprates (Gilman reagents). These reagents are particularly useful for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. A potential, though less direct, route to a precursor could involve the conjugate addition of an ethylcuprate to an appropriate α,β-unsaturated ester, followed by further functional group manipulations.

Organozinc reagents are also valuable in C-C bond formation, notably in the Negishi coupling, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. acs.org This method is highly tolerant of various functional groups. A convergent synthesis could involve the coupling of a zinc reagent derived from an ethyl halide with a suitable halogenated octane derivative, or vice versa, to construct the carbon skeleton. The use of organozinc reagents is particularly advantageous for creating C(sp³)–C(sp³) bonds.

Stereocontrolled Approaches for Generating Chiral Branched Alkanes (e.g., asymmetric synthesis of precursors)

The synthesis of chiral molecules, particularly those with quaternary stereocenters like this compound, presents a significant challenge in organic chemistry. The creation of such a center requires precise control over the spatial arrangement of atoms. A key strategy involves the asymmetric synthesis of a chiral precursor, typically a tertiary alcohol, which can then be further functionalized. In the case of this compound, the logical precursor is the chiral tertiary alcohol, (R)- or (S)-3-ethyloctan-3-ol.

One of the most direct methods for the enantioselective synthesis of chiral tertiary alcohols is the asymmetric addition of organometallic reagents to prochiral ketones. nih.govnih.gov For the synthesis of 3-ethyloctan-3-ol, this would involve the addition of an ethyl Grignard reagent (ethylmagnesium bromide) to 2-octanone. The stereochemical outcome of this reaction can be controlled by the use of a chiral ligand that coordinates to the metal center of the Grignard reagent. A variety of chiral ligands, often derived from 1,2-diaminocyclohexane (DACH), have been developed for this purpose, achieving high levels of enantioselectivity (up to 95% ee) for the synthesis of a broad range of chiral tertiary alcohols. nih.govnih.gov

Another powerful technique for accessing chiral tertiary alcohols is the stereoselective construction via intramolecular crossed benzoin (B196080) reactions catalyzed by N-heterocyclic carbenes (NHCs). acs.orgacs.orgnih.gov This method allows for the synthesis of bicyclic tertiary alcohols bearing quaternary stereocenters at adjacent bridgehead positions with high stereoselectivity. acs.orgacs.orgnih.gov While this specific example leads to cyclic structures, the underlying principles of NHC-catalysis can be adapted for the synthesis of acyclic chiral tertiary alcohols.

Furthermore, stereoselective nucleophilic substitution at a quaternary carbon stereocenter offers a pathway to chiral tertiary alcohols. d-nb.info This can be achieved through the reaction of cyclopropyl (B3062369) carbinol derivatives with various nucleophiles, including water and alcohols, under mild conditions. d-nb.info This transformation proceeds with a complete inversion of the stereochemical configuration at the quaternary carbon center, providing access to highly hindered and stereodefined polysubstituted tertiary homoallyl alcohols. d-nb.info

The following table summarizes some asymmetric approaches applicable to the synthesis of chiral tertiary alcohol precursors.

| Asymmetric Approach | Description | Key Reagents/Catalysts | Potential Application for 3-Ethyloctan-3-ol Synthesis | Reported Enantioselectivity |

| Asymmetric Grignard Addition | Addition of an organometallic reagent to a prochiral ketone in the presence of a chiral ligand. nih.govnih.gov | Ethylmagnesium bromide, 2-octanone, chiral 1,2-diaminocyclohexane (DACH)-derived ligands. nih.govnih.gov | Direct synthesis of (R)- or (S)-3-ethyloctan-3-ol. | Up to 95% ee for similar substrates. nih.govnih.gov |

| Intramolecular Crossed Benzoin Reaction | N-heterocyclic carbene (NHC) catalyzed intramolecular reaction to form bicyclic tertiary alcohols with quaternary stereocenters. acs.orgacs.orgnih.gov | N-Heterocyclic carbene precursors (e.g., triazolium salts). acs.org | Principle adaptable for acyclic precursors of 3-ethyloctan-3-ol. | High diastereoselectivity and enantioselectivity reported for bicyclic systems. acs.org |

| Stereoinvertive Nucleophilic Substitution | Nucleophilic substitution at a quaternary carbon stereocenter of a cyclopropyl carbinol derivative. d-nb.info | Cyclopropyl carbinol precursor, nucleophile (e.g., water). d-nb.info | Multi-step synthesis of a chiral precursor to 3-ethyloctan-3-ol. | Complete inversion of configuration. d-nb.info |

Once the chiral tertiary alcohol, 3-ethyloctan-3-ol, is synthesized, the introduction of the bromomethyl group can be envisioned through several pathways. A potential route involves a radical-mediated functionalization. For instance, the Barton reaction, which involves the photolysis of an alkyl nitrite (B80452) ester, can generate a δ-nitroso alcohol. wikipedia.org This reaction proceeds via a δ-hydrogen abstraction, and the resulting alkyl radical can be trapped by a bromine source like CCl3Br to form a δ-bromo-alcohol. wikipedia.org While this reaction typically targets a δ-position, modifications and substrate design could potentially be used to functionalize the neopentyl-like structure of the precursor.

Green Chemistry Principles in the Synthesis of Halogenated Alkanes

The synthesis of halogenated alkanes, including this compound, is increasingly being scrutinized through the lens of green chemistry. This involves developing synthetic routes that are more environmentally benign by focusing on aspects such as catalysis, atom economy, solvent choice, and waste reduction. thieme-connect.de

Catalytic and Atom-Economical Synthetic Pathways

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste. rsc.org Traditional methods for converting alcohols to alkyl bromides often use stoichiometric reagents like phosphorus tribromide (PBr₃), which have low atom economy and generate significant phosphorus-containing by-products. chemistrysteps.commasterorganicchemistry.com

More atom-economical and catalytic approaches are being developed. For example, the use of a hydrogen peroxide/hydrogen bromide (H₂O₂/HBr) system for bromination is a greener alternative. researchgate.netrsc.org This system can be used for the oxidation-bromination of secondary alcohols to form α-bromo ketones and is attractive due to the use of inexpensive reagents and the formation of water as the primary by-product. rsc.orgscispace.com This approach could potentially be adapted for the bromination of alkanes or functionalized alcohols.

Catalytic versions of the Appel reaction, which converts alcohols to alkyl halides, have also been developed to overcome the low atom economy of the classical method that uses stoichiometric triphenylphosphine. thieme-connect.de These catalytic versions utilize reagents like oxalyl chloride and lithium bromide in the presence of a catalytic amount of triphenylphosphine oxide. thieme-connect.de

The following table presents a comparison of different bromination reagents in terms of their atom economy for the conversion of an alcohol to an alkyl bromide.

| Reagent/System | By-products | Atom Economy | Green Chemistry Considerations |

| PBr₃ | H₃PO₃ | Low | Stoichiometric use of a hazardous reagent, generation of phosphorus acid waste. chemistrysteps.comlibretexts.org |

| SOCl₂ | SO₂, HCl | Low | Generates toxic gases (SO₂ and HCl). chemistrysteps.commasterorganicchemistry.com |

| H₂O₂/HBr | H₂O | High | Uses a green oxidant (H₂O₂), water is the main by-product. researchgate.netscispace.com |

| Catalytic Appel Reaction | CO, CO₂, LiCl | Moderate | Reduces phosphine oxide waste compared to the stoichiometric reaction. thieme-connect.de |

Solvent-Free or Environmentally Benign Solvent Systems in Bromination Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional bromination reactions utilize chlorinated solvents, which are often toxic and environmentally persistent. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.

Solvent-free bromination reactions can be achieved through mechanochemistry, where mechanical force is used to drive the reaction. masterorganicchemistry.com This approach has been successfully applied to the bromofunctionalization of olefins using N-bromoimide reagents without the need for a catalyst or solvent. masterorganicchemistry.com

Where a solvent is necessary, more environmentally benign options are being explored. Ionic liquids have been investigated as alternative reaction media for the conversion of alcohols to alkyl halides. chadsprep.com Another promising green solvent is water. Electrophilic and radical brominations of various organic substrates have been efficiently carried out "on water" using systems like H₂O₂-HBr or N-bromosuccinimide (NBS) at ambient temperature. researchgate.net

The following table highlights some green solvent approaches for bromination reactions.

| Approach | Description | Examples of Reagents/Conditions | Advantages |

| Solvent-Free (Mechanochemistry) | Use of mechanical force (e.g., ball milling) to initiate and sustain the reaction without a bulk solvent. masterorganicchemistry.com | N-bromoimides. masterorganicchemistry.com | Eliminates solvent use, can lead to faster reaction times and easier purification. masterorganicchemistry.com |

| "On Water" Bromination | Using water as the reaction medium for bromination reactions. researchgate.net | H₂O₂/HBr, N-bromosuccinimide (NBS). researchgate.net | Water is non-toxic, non-flammable, and inexpensive. researchgate.net |

| Ionic Liquids | Using ionic liquids as solvents, which have low vapor pressure and can be recyclable. chadsprep.com | 1-n-butyl-3-methylimidazolium halide ionic liquids. chadsprep.com | Can enhance reaction rates and facilitate product separation. chadsprep.com |

Waste Minimization and By-product Management in Haloalkane Synthesis

The prevention of waste is a cornerstone of green chemistry. In haloalkane synthesis, waste is generated from by-products of the main reaction, unreacted starting materials, and solvents used in purification.

A key strategy for waste minimization is to choose synthetic routes with high atom economy, as discussed in section 2.3.1. For instance, the reaction of alcohols with reagents like PBr₃ or SOCl₂ generates significant by-products such as phosphorous acid (from PBr₃) or sulfur dioxide and hydrogen chloride (from SOCl₂). chemistrysteps.commasterorganicchemistry.com These by-products are often acidic and require neutralization, adding to the waste stream.

In an industrial setting, the management of bromine-containing waste is crucial. For large-scale processes, bromine recycling is a viable and economically favorable option. chimia.ch This can involve the recovery of bromine from aqueous bromide solutions through processes like the Kubierschky process, which involves oxidation of bromide to bromine. chimia.ch For organic brominated waste, incineration at specialized facilities equipped with scrubbers to capture harmful by-products is a common disposal method. idealresponse.co.ukebfrip.org Neutralization using reducing agents like sodium bisulfite or sodium thiosulfate (B1220275) can also be employed to treat bromine waste. idealresponse.co.uk

The table below outlines waste management strategies for by-products from common bromination reagents.

| Brominating Reagent | Major By-products | Waste Management/Minimization Strategy |

| PBr₃ | Phosphorous acid (H₃PO₃) and its salts | Neutralization before disposal. Minimized by using catalytic methods. chemistrysteps.com |

| SOCl₂ | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Gas scrubbing to capture and neutralize acidic gases. Minimized by choosing alternative reagents. chemistrysteps.commasterorganicchemistry.com |

| Molecular Bromine (Br₂) | Unreacted bromine, hydrogen bromide (HBr) | Neutralization with a reducing agent (e.g., sodium thiosulfate). idealresponse.co.uk Recycling of bromide from aqueous streams. chimia.ch |

| N-Bromosuccinimide (NBS) | Succinimide, Hydrobromic acid (HBr) | Separation and potential recycling of succinimide. Neutralization of HBr. chemistrysteps.com |

By implementing these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, reducing its environmental footprint and contributing to a safer chemical industry.

Mechanistic Studies and Reactivity Profiles of 3 Bromomethyl 3 Ethyloctane

Nucleophilic Substitution Reactions (SN1 vs. SN2)

Nucleophilic substitution reactions involving 3-(Bromomethyl)-3-ethyloctane are significantly retarded due to its sterically demanding architecture. The competition between unimolecular (SN1) and bimolecular (SN2) mechanisms is heavily skewed by the steric and electronic factors imposed by the neopentyl-like framework.

Steric Effects on SN2 Reaction Kinetics at Primary Alkyl Bromides

The SN2 mechanism relies on a backside attack by a nucleophile on the electrophilic carbon atom. In the case of this compound, the alpha-carbon is primary, which would typically suggest a high reactivity towards SN2 displacement. However, the presence of a bulky quaternary center at the beta-position creates substantial steric hindrance, effectively shielding the alpha-carbon from nucleophilic attack. masterorganicchemistry.comreddit.com This steric congestion is analogous to that observed in neopentyl bromide, which is known to be exceptionally unreactive under SN2 conditions. masterorganicchemistry.comlibretexts.org

Studies on similar sterically hindered primary alkyl bromides have shown that the rate of SN2 reactions can be retarded by a factor of up to 105 compared to unhindered primary substrates like ethyl bromide. acs.org This dramatic decrease in reaction rate is a direct consequence of the high activation energy required for the nucleophile to bypass the bulky alkyl groups (an ethyl and a pentyl group) attached to the quaternary carbon. youtube.comsarthaks.com For practical purposes, SN2 reactions are considered to be almost completely shut down for substrates with this level of beta-branching. masterorganicchemistry.com

Table 1: Relative SN2 Reaction Rates for Various Alkyl Bromides with a Common Nucleophile

| Alkyl Bromide | Structure | Relative Rate |

|---|---|---|

| Methyl Bromide | CH3Br | ~30 |

| Ethyl Bromide | CH3CH2Br | 1 |

| Isobutyl Bromide | (CH3)2CHCH2Br | 0.03 |

| Neopentyl Bromide | (CH3)3CCH2Br | 0.00001 |

| This compound | CH3(CH2)4C(CH2CH3)2CH2Br | ~0.00001 (Predicted) |

Note: The data presented is based on established trends for analogous compounds and serves to illustrate the impact of steric hindrance.

Influence of the Quaternary Carbon Center on Reaction Pathways

The quaternary carbon center not only hinders the SN2 pathway but also destabilizes the potential transition state of an SN1 reaction. An SN1 mechanism would require the formation of a primary carbocation upon departure of the bromide ion. Primary carbocations are inherently unstable and their formation is energetically unfavorable. sarthaks.com

While rearrangement to a more stable tertiary carbocation via a 1,2-alkyl shift is theoretically possible, this would lead to rearranged products and not the direct substitution product. The high energy of the initial primary carbocation makes this a slow and unlikely pathway under typical substitution conditions. Therefore, the presence of the quaternary carbon effectively discourages both major nucleophilic substitution pathways.

Solvent Polarity and Nucleophile Strength in Direct Substitution

In SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, thus enhancing nucleophilicity. However, even with a strong, unhindered nucleophile in an appropriate solvent, the overwhelming steric hindrance of this compound prevents the SN2 reaction from occurring at a practical rate. chemistrysteps.com

For an SN1 reaction to be considered, a polar protic solvent (like ethanol or water) would be required to stabilize the fleeting carbocation intermediate. Even under these conditions, the formation of the unstable primary carbocation remains the primary barrier, making direct substitution via an SN1 mechanism highly improbable. chemistrysteps.com

Elimination Reactions (E1 vs. E2)

Given the steric impediments to substitution reactions, elimination pathways become more competitive, particularly with the use of strong bases.

Regioselectivity (Saytzeff vs. Hofmann) in Alkene Formation

Elimination reactions of this compound can potentially yield two different alkenes, governed by the regioselectivity of the reaction. The removal of a proton can occur from either the beta-carbon (part of the ethyl group) or the other beta-carbon (part of the pentyl group), but due to the structure, the primary site for proton abstraction will be from the methyl group of the ethyl substituent or the methylene group of the pentyl substituent adjacent to the quaternary carbon. For the purpose of illustrating Saytzeff versus Hofmann, we consider abstraction from the adjacent ethyl and pentyl chains.

Saytzeff Product: The more substituted, and typically more thermodynamically stable, alkene.

Hofmann Product: The less substituted alkene.

Due to the significant steric bulk surrounding the molecule, it is predicted that the Hofmann product will be favored, especially when a sterically hindered base (e.g., potassium tert-butoxide) is used. masterorganicchemistry.com The bulky base will more readily abstract the more accessible proton from the less hindered carbon, leading to the Hofmann product. This is a common outcome for substrates with significant steric hindrance. masterorganicchemistry.comlibretexts.org Even with a smaller, strong base (e.g., sodium ethoxide), the steric hindrance of the substrate itself can favor the formation of the Hofmann product.

Table 2: Predicted Products of E2 Elimination of this compound

| Base | Major Product | Minor Product | Governing Rule |

|---|---|---|---|

| Potassium tert-butoxide (Bulky Base) | 3-Ethyl-1-methyleneoctane (Hofmann) | 3-Ethyl-3-vinyloctane (Saytzeff) | Hofmann |

Competition Between Substitution and Elimination Pathways

The structure of this compound, analogous to a neopentyl halide, is central to its reactivity. The bulky ethyl and octyl groups attached to the tertiary carbon create significant steric hindrance around the reaction center. This steric congestion profoundly impacts the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

For primary alkyl halides, the SN2 mechanism is typically favored due to the accessibility of the electrophilic carbon to the nucleophile. libretexts.org However, in the case of this compound, the steric bulk of the neighboring quaternary carbon effectively blocks the backside attack required for an SN2 reaction. libretexts.org Consequently, SN2 reactions are exceptionally slow for this type of substrate.

Elimination reactions, particularly the E2 pathway, become more competitive, especially when a strong, sterically hindered base is used. libretexts.org The base abstracts a proton from a β-carbon, leading to the formation of an alkene. For this compound, the accessibility of β-hydrogens and the strength of the base are critical factors in determining the yield of the elimination product.

The competition between these pathways is highly dependent on the reaction conditions, as illustrated in the following hypothetical data table based on general principles for sterically hindered alkyl halides:

| Nucleophile/Base | Solvent | Predominant Pathway | Major Product(s) |

| Strong, non-hindered (e.g., CH₃O⁻) | Polar Aprotic | Very Slow SN2 | 3-(Methoxymethyl)-3-ethyloctane (low yield) |

| Strong, hindered (e.g., (CH₃)₃CO⁻) | Polar Aprotic | E2 | 3-Ethyl-1-methyleneoctane |

| Weak nucleophile/base (e.g., H₂O) | Protic | Slow SN1/E1 | Mixture of substitution and elimination products |

Radical Reactions Involving this compound

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. These reactions are typically initiated by light or a radical initiator.

The carbon-bromine bond in this compound can undergo homolytic cleavage when subjected to sufficient energy, such as heat or UV light. This process generates a bromine radical and a 3-ethyl-3-octylmethyl radical. The stability of the resulting alkyl radical is a key factor in the feasibility of this cleavage. While it is a primary radical, the steric bulk around the radical center can influence its subsequent reactions.

Once formed, the 3-ethyl-3-octylmethyl radical can participate in radical chain reactions. A classic example is the radical-initiated addition to alkenes. The alkyl radical can add across the double bond of an alkene, generating a new carbon-centered radical, which can then propagate the chain.

Termination of these radical chain reactions can occur through several mechanisms, including the combination of two radicals to form a stable molecule or disproportionation, where one radical abstracts a hydrogen atom from another, leading to an alkane and an alkene.

Radical intermediates derived from compounds like this compound can be valuable in advanced organic synthesis. For instance, in certain atom transfer radical polymerization (ATRP) processes, alkyl halides can act as initiators. The controlled generation of radicals allows for the synthesis of polymers with well-defined architectures. Furthermore, radical cyclization reactions can be employed to construct complex ring systems, where the initial alkyl radical adds intramolecularly to a suitably positioned double or triple bond within the same molecule.

Organometallic Reactivity and Cross-Coupling Applications

The carbon-bromine bond in this compound can be activated by various transition metals, opening up avenues for its use in powerful carbon-carbon bond-forming reactions.

Suzuki Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organohalide. While typically applied to aryl and vinyl halides, advancements have extended its scope to include alkyl halides. For this compound, a Suzuki coupling would involve its reaction with an organoborane in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The steric hindrance of the substrate would likely necessitate specialized catalytic systems to achieve efficient coupling.

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a substituted alkene from an unsaturated halide and an alkene. wikipedia.org Similar to the Suzuki coupling, the application of the Heck reaction to sterically hindered alkyl halides like this compound is challenging but potentially feasible with appropriately designed catalysts and reaction conditions.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. chem-station.com Organozinc reagents are known for their high reactivity, which can sometimes overcome the steric barriers presented by hindered electrophiles. chem-station.com A hypothetical Negishi coupling of this compound is presented in the table below, illustrating potential reactants and products.

| Coupling Reaction | Organometallic Reagent | Catalyst System (Hypothetical) | Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Strong Base | 3-Ethyl-3-phenyloctane |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | 3-Ethyl-3-(2-phenylethenyl)octane |

| Negishi | Phenylzinc chloride | Ni(acac)₂ / Ligand | 3-Ethyl-3-phenyloctane |

It is important to note that the successful application of these cross-coupling reactions to a sterically demanding substrate like this compound would heavily depend on the optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent.

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from this compound involves the reaction of the alkyl bromide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). adichemistry.comwikipedia.org This process, known as an oxidative insertion, involves the magnesium metal inserting itself into the carbon-bromine bond. adichemistry.com The resulting organometallic compound, (3-ethyloctan-3-yl)methylmagnesium bromide, possesses a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic and strongly basic. wikipedia.orgleah4sci.com

Due to the steric hindrance around the bromine-bearing carbon, the formation of this Grignard reagent may require activated magnesium or specific reaction conditions to proceed efficiently. wikipedia.org Once formed, this potent nucleophile can participate in a variety of carbon-carbon bond-forming reactions by attacking electrophilic centers. masterorganicchemistry.com

Subsequent Transformations:

The synthetic utility of (3-ethyloctan-3-yl)methylmagnesium bromide is demonstrated through its reactions with various carbonyl compounds and other electrophiles. These reactions typically proceed via nucleophilic addition to the electrophilic carbon atom. masterorganicchemistry.com

Reaction with Aldehydes and Ketones: The Grignard reagent readily adds to aldehydes and ketones to form alcohols. leah4sci.com Reaction with formaldehyde yields a primary alcohol, while other aldehydes afford secondary alcohols. Ketones, upon reaction with the Grignard reagent, produce tertiary alcohols. leah4sci.com

Reaction with Esters: The reaction with esters is a classic example of the reactivity of Grignard reagents. It involves a double addition mechanism. The first addition results in the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after an acidic workup. masterorganicchemistry.com

Reaction with Carbon Dioxide: Grignard reagents can react with carbon dioxide (CO2) in a carboxylation reaction. masterorganicchemistry.com This transformation introduces a carboxylic acid functional group, providing a route to synthesize 4-ethyl-4-propylnonanoic acid from the parent alkyl bromide. masterorganicchemistry.com

The following table summarizes the expected products from the reaction of (3-ethyloctan-3-yl)methylmagnesium bromide with a selection of electrophiles.

| Electrophile | Reagent | Product Name | Product Class |

| Formaldehyde | (3-ethyloctan-3-yl)methylmagnesium bromide | 4-ethyl-4-propylnonan-1-ol | Primary Alcohol |

| Benzaldehyde | (3-ethyloctan-3-yl)methylmagnesium bromide | 1-(3-ethyl-3-propyloctyl) -1-phenylmethanol | Secondary Alcohol |

| Acetone | (3-ethyloctan-3-yl)methylmagnesium bromide | 2-(3-ethyl-3-propyloctyl) -2-propanol | Tertiary Alcohol |

| Ethyl acetate | (3-ethyloctan-3-yl)methylmagnesium bromide | 2-(3-ethyl-3-propyloctyl) -2-propanol | Tertiary Alcohol |

| Carbon Dioxide | (3-ethyloctan-3-yl)methylmagnesium bromide | 4-ethyl-4-propylnonanoic acid | Carboxylic Acid |

Organozinc Chemistry and Multi-component Reactions

The formation of organozinc reagents from alkyl bromides like this compound can be achieved by the direct insertion of zinc dust into the carbon-bromine bond. beilstein-journals.org This reaction is often facilitated by using activated zinc, such as Rieke zinc, or by the presence of additives like lithium chloride in solvents like THF. beilstein-journals.orgwikipedia.orgnih.gov The resulting organozinc halide, (3-ethyloctan-3-yl)methylzinc bromide, is generally less reactive and more functional group tolerant than its Grignard counterpart. wikipedia.orgorganicreactions.org

Multi-component Reactions:

Organozinc reagents are valuable participants in multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov A notable example is the Mannich-type reaction, where an organozinc reagent, an aldehyde, and an amine combine to form an α-branched amine. beilstein-journals.orgnih.gov

In a typical scenario, the (3-ethyloctan-3-yl)methylzinc bromide would act as the nucleophile, adding to an iminium ion formed in situ from the reaction of an aldehyde and a secondary amine. The presence of lithium chloride has been shown to be crucial for the efficiency of such couplings involving organozinc bromides. beilstein-journals.org This one-pot synthesis provides a straightforward route to structurally diverse and complex amines. nih.gov

The table below illustrates the potential products from a multi-component Mannich-type reaction involving (3-ethyloctan-3-yl)methylzinc bromide.

| Aldehyde | Amine | Reagent | Product Name | Reaction Type |

| Benzaldehyde | Piperidine | (3-ethyloctan-3-yl)methylzinc bromide | 1-(1-(3-ethyl-3-propyloctyl) -1-phenylmethyl)piperidine | Mannich Reaction |

| 4-Methoxybenzaldehyde | Morpholine | (3-ethyloctan-3-yl)methylzinc bromide | 4-(1-(3-ethyl-3-propyloctyl) -1-(4-methoxyphenyl)methyl)morpholine | Mannich Reaction |

| 2-Naphthaldehyde | Pyrrolidine | (3-ethyloctan-3-yl)methylzinc bromide | 1-(1-(3-ethyl-3-propyloctyl) -1-(naphthalen-2-yl)methyl)pyrrolidine | Mannich Reaction |

Role of 3 Bromomethyl 3 Ethyloctane As a Building Block in Complex Chemical Synthesis

Synthesis of Fine Chemicals and Specialty Materials

The presence of a reactive carbon-bromine bond, albeit sterically hindered, allows 3-(Bromomethyl)-3-ethyloctane to serve as a precursor for a variety of functional groups. This versatility is crucial in the multi-step synthesis of fine chemicals and the construction of tailored specialty materials.

The synthesis of highly branched (neopentyl-type) alcohols and ethers from this compound requires overcoming the steric hindrance that disfavors classical SN2 reactions. Direct substitution with hydroxide or alkoxide ions is often slow and can lead to competing elimination reactions.

Synthesis of 3-Ethyl-3-octylmethanol: To achieve the synthesis of the corresponding alcohol, 3-ethyl-3-octylmethanol, several strategies can be employed. One effective method involves the conversion of the alkyl bromide into an organometallic reagent, such as a Grignard or organolithium reagent, followed by reaction with an oxygen source. An alternative is the use of "soft" oxygen nucleophiles that are less prone to inducing elimination. researchgate.net For instance, reaction with a carboxylate anion, followed by hydrolysis, can yield the desired alcohol. researchgate.net

Synthesis of Branched Ethers: The synthesis of ethers also requires carefully chosen conditions. The Williamson ether synthesis, which typically involves an alkoxide nucleophile, would be inefficient. More effective methods may include using a metal alkoxide with a phase-transfer catalyst to enhance nucleophilicity or converting the bromide to the corresponding alcohol first and then performing a subsequent etherification under acidic conditions.

Table 1: Synthetic Routes to Branched Alcohols and Ethers

| Product | Reagents and Conditions | Reaction Type | Notes |

| 3-Ethyl-3-octylmethanol | 1. Mg, THF; 2. O₂, then H₃O⁺ | Grignard Reaction | Overcomes steric hindrance by forming an intermediate organometallic compound. |

| 3-Ethyl-3-octylmethanol | Sodium acetate, DMF; then NaOH, H₂O | SN2 followed by Hydrolysis | Utilizes a less basic oxygen nucleophile to minimize elimination. researchgate.net |

| Alkyl (3-ethyl-3-octylmethyl) ether | 1. K-selectride, THF; 2. Alkyl halide | Reduction and Etherification | Formation of the alcohol followed by a standard ether synthesis. |

The introduction of nitrogen-containing functional groups is a critical step in the synthesis of many pharmaceuticals and agrochemicals. This compound can serve as a key intermediate for accessing sterically hindered nitriles and amines.

Nitrile Synthesis: The formation of 4-ethyl-4-octylbutanenitrile can be achieved via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.comchemistrysteps.com Due to the steric hindrance of the substrate, this SN2 reaction may require elevated temperatures and the use of a polar aprotic solvent like DMSO to achieve a reasonable reaction rate. chemistrysteps.com

Amine Synthesis: The synthesis of the corresponding primary amine, 1-(3-ethyl-3-octyl)methanamine, is more complex. Direct reaction with ammonia is often inefficient and can lead to over-alkylation. More controlled methods are preferred:

Gabriel Synthesis: This method involves the reaction of the alkyl bromide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This prevents over-alkylation.

Azide Synthesis: Reaction with sodium azide followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) provides a clean route to the primary amine.

Even with sterically hindered starting materials, these reactions can proceed, although sometimes with reduced efficiency. nih.govacs.org

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Product | Reagents and Conditions | Reaction Type | Notes |

| 4-Ethyl-4-octylbutanenitrile | NaCN, DMSO, 80°C | SN2 Nucleophilic Substitution | Elevated temperature is necessary to overcome steric hindrance. chemistrysteps.com |

| 1-(3-Ethyl-3-octyl)methanamine | 1. Potassium phthalimide; 2. H₂NNH₂, EtOH | Gabriel Synthesis | Provides a controlled synthesis of the primary amine. |

| 1-(3-Ethyl-3-octyl)methanamine | 1. NaN₃, DMF; 2. LiAlH₄, THF; 3. H₂O | Azide Reduction | An effective method for producing primary amines from alkyl halides. libretexts.org |

The structure of this compound makes it a candidate for use as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst (e.g., a copper(I) complex) to generate a carbon-centered radical. This radical can then initiate the polymerization of various monomers.

The bulky substituent on the initiator fragment would be incorporated as the starting end-group of the polymer chain. This can influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and morphology. By using this initiator, polymers with a well-defined molecular weight and a narrow molecular weight distribution can be synthesized. These polymers can be used in the design of advanced functional materials, including specialized coatings, block copolymers, and nanostructured materials. mdpi.comrsc.org

Table 3: Potential Applications in Polymer and Material Science

| Application Area | Role of this compound | Resulting Material Properties |

| Controlled Radical Polymerization | ATRP Initiator | Polymers with controlled architecture and low polydispersity. |

| Functional Coatings | Polymer End-Group | Enhanced hydrophobicity and thermal stability. |

| Nanomaterials | Building Block for Block Copolymers | Self-assembly into ordered nanostructures. |

Chiral Auxiliary and Asymmetric Synthesis Applications

The carbon atom at position 3 of this compound is a chiral center. If the compound is prepared in an enantiomerically pure form (either the (R)- or (S)-enantiomer), it can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. wikipedia.orgsigmaaldrich.com

An enantiomerically pure form of this compound can be used as a chiral electrophile in asymmetric alkylation reactions. york.ac.ukresearchgate.net When this chiral alkyl bromide reacts with a prochiral nucleophile, such as a ketone enolate, the bulky and stereochemically defined structure of the electrophile can influence the facial selectivity of the attack, leading to the preferential formation of one diastereomer over the other. acs.orgacs.org This diastereoselective alkylation establishes a new stereocenter with a controlled configuration relative to the chiral center of the auxiliary.

The chiral center at the C3 position can influence the stereochemical outcome of reactions at the adjacent bromomethyl group. This is an example of substrate-controlled stereoselection. For instance, in a nucleophilic substitution reaction where the incoming nucleophile and the leaving group are part of a cyclic transition state, the steric bulk of the ethyl and octyl groups at the chiral center can direct the nucleophile to attack from the less hindered face. This can lead to a high degree of stereoselectivity in the product. While the chiral center is not directly involved in the bond-breaking or bond-forming steps, its spatial arrangement dictates the preferred pathway of the reaction, resulting in a stereochemically enriched product.

Intermediate in Agrochemical and Research Chemical Development (excluding direct product applications)

The utility of this compound as an intermediate is predicated on the reactivity of its carbon-bromine bond. Alkyl bromides are versatile intermediates in organic synthesis, serving as precursors for a wide array of functional groups through nucleophilic substitution and other transformations. mit.edu The specific structure of this compound, however, places it in the category of neopentyl-like halides. These compounds are known to exhibit significantly retarded rates in bimolecular nucleophilic substitution (SN2) reactions due to the substantial steric hindrance posed by the quaternary center. libretexts.orgstackexchange.comdoubtnut.combrainly.in This inherent reactivity profile dictates its potential applications, steering it away from pathways requiring rapid, direct substitution and towards more specialized synthetic strategies.

Scaffold for Novel Chemical Entities

In the design of new bioactive molecules, the carbon skeleton, or scaffold, plays a crucial role in defining the three-dimensional arrangement of functional groups. mdpi.comunife.itnih.gov The 3,3-disubstituted octane (B31449) framework of this compound offers a lipophilic and sterically demanding scaffold. The introduction of such branched alkyl chains can influence the physicochemical properties of a molecule, such as its solubility, membrane permeability, and metabolic stability, which are critical parameters in the development of agrochemicals and pharmaceuticals. nih.govmdpi.com

The bromomethyl group acts as a handle for derivatization, allowing for the attachment of various pharmacophores or other functional moieties. Through carefully chosen reaction conditions that can overcome the steric hindrance, such as the use of highly reactive nucleophiles or alternative reaction pathways that might involve radical intermediates or rearrangement mechanisms, a diverse library of compounds can be generated from this central scaffold. stackexchange.com

Below is an illustrative table of potential novel chemical entities that could be synthesized from a 3-ethyl-3-(hydroxymethyl)octane scaffold, which would be derived from this compound.

| Derivative Class | Example Structure | Potential Research Area |

| Ethers | 3-Ethyloctyl-3-(methoxymethyl) | Agrochemical formulation |

| Esters | 3-(Acetoxymethyl)-3-ethyloctane | Fungal growth inhibition |

| Amines | 3-(Aminomethyl)-3-ethyloctane | Herbicide development |

| Thioethers | 3-Ethyloctyl-3-((phenylthio)methyl) | Insecticide research |

This table is for illustrative purposes to demonstrate the concept of a chemical scaffold and does not represent experimentally confirmed activities.

Structural Analogue Generation for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical research, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govgardp.orgwikipedia.orgwisdomlib.org The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues provide insights into the key structural features required for efficacy.

The bromomethyl group of this compound is a key functional group for generating a series of structural analogues. By reacting it with a diverse set of nucleophiles, a library of compounds with varied substituents at this position can be synthesized. This allows for the exploration of how different functional groups, varying in size, polarity, and hydrogen bonding capacity, impact the biological activity of the parent scaffold.

For instance, in a hypothetical SAR study targeting a fungal pest, this compound could be used to generate analogues where the bromine is replaced by different functional groups. The biological activity of these analogues would then be assessed.

| Analogue ID | Functional Group (R) | Hypothetical Biological Activity (IC₅₀ in µM) |

| A-1 | -Br (Parent Compound) | 50 |

| A-2 | -OH | >100 |

| A-3 | -OCH₃ | 45 |

| A-4 | -CN | 25 |

| A-5 | -N₃ | 15 |

| A-6 | -SCN | 10 |

This data is hypothetical and for illustrative purposes only, demonstrating how a series of analogues derived from this compound could be used in an SAR study.

Advanced Analytical Methodologies for Research and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and dynamics of "3-(Bromomethyl)-3-ethyloctane". It is based on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Multi-dimensional NMR for Complex Structural Assignments

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental structural information, complex molecules like "this compound" can exhibit overlapping signals that are difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities and achieve unambiguous structural assignment. researchgate.netweebly.comomicsonline.org

For "this compound", a COSY experiment would reveal correlations between neighboring protons, helping to trace the carbon chain. For instance, the protons of the ethyl group would show correlations with each other, and the protons on the octyl chain would exhibit a distinct correlation pattern. An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This is crucial for assigning the carbon signals, especially for the methylene groups within the octyl chain that have similar chemical environments. The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for confirming the connectivity of the entire molecule, including the quaternary carbon at position 3.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | 0.88 | t | 3H | 14.1 |

| 2 | 1.25-1.35 | m | 10H | 22.6, 27.3, 29.5, 31.8 |

| 4 | 1.45 | q | 2H | 25.8 |

| 5 | 1.45 | q | 2H | 25.8 |

| 6' | 0.85 | t | 3H | 8.2 |

| CH₂Br | 3.35 | s | 2H | 40.5 |

| C3 | - | - | - | 42.1 |

Reaction Monitoring by In Situ NMR Spectroscopy

In situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time directly within the NMR tube. iastate.eduresearchgate.netrptu.defu-berlin.de This methodology allows for the observation of the disappearance of reactants, the formation of products, and the detection of any transient intermediates, providing valuable kinetic and mechanistic data. iastate.edu For reactions involving "this compound", such as nucleophilic substitution or elimination reactions, in situ NMR can be employed to track the changes in concentration of the starting material and the products over time. chemguide.co.ukyoutube.com

By acquiring a series of ¹H NMR spectra at regular intervals, the integration of characteristic peaks corresponding to "this compound" and the reaction products can be used to construct concentration-time profiles. This data can then be used to determine reaction rates and orders. For example, in a substitution reaction with a nucleophile, the singlet corresponding to the bromomethyl protons would decrease in intensity, while new signals corresponding to the product would appear and grow.

Mass Spectrometry (MS) Techniques for Mechanistic Elucidation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of "this compound", confirming its elemental composition, and elucidating reaction pathways through the analysis of fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. acs.orgnih.govresearchgate.net For "this compound" (C₁₁H₂₃Br), the theoretical monoisotopic mass can be calculated with high precision. Experimental measurement of the molecular ion's mass using HRMS and comparison with the theoretical value would confirm the elemental composition. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.

Table 2: Theoretical and Hypothetical HRMS Data for this compound

| Ion | Formula | Theoretical m/z | Hypothetical Measured m/z | Difference (ppm) |

|---|---|---|---|---|

| [M(⁷⁹Br)]⁺ | C₁₁H₂₃⁷⁹Br | 234.0983 | 234.0981 | -0.85 |

| [M(⁸¹Br)]⁺ | C₁₁H₂₃⁸¹Br | 236.0962 | 236.0960 | -0.85 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Pathway Tracing

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.govmdpi.comscielo.brscielo.br In an MS/MS experiment, the molecular ion of "this compound" is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. This information is crucial for structural elucidation and can be used to trace reaction pathways by analyzing the fragmentation of intermediates and products. nih.govmdpi.com

A plausible fragmentation pathway for protonated "this compound" would involve the loss of the bromine atom, followed by rearrangements and further fragmentation of the resulting carbocation. The analysis of these fragment ions can help to confirm the structure and identify unknown products in a reaction mixture.

Online Reaction Monitoring by MS (e.g., ESI-MS, GC-MS)

Online reaction monitoring by mass spectrometry allows for the real-time analysis of reaction mixtures. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be coupled directly to a reaction vessel to continuously monitor the concentrations of reactants, intermediates, and products. rsc.org

For reactions involving "this compound", a small aliquot of the reaction mixture can be continuously withdrawn and introduced into the mass spectrometer. ESI-MS is particularly useful for polar and thermally labile compounds, while GC-MS is well-suited for volatile and thermally stable compounds. acs.org This real-time analysis provides immediate feedback on the progress of the reaction, allowing for optimization of reaction conditions and the identification of short-lived intermediates that might be missed by offline analysis methods. rsc.org For instance, monitoring a substitution reaction of "this compound" by ESI-MS would show the decay of the signal corresponding to the starting material's m/z and the concurrent increase in the signal for the product's m/z.

Chromatographic Techniques for Separation and Purity in Research

Chromatography is an indispensable tool in chemical research for the separation, identification, and purification of compounds. The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. In GC, a sample is vaporized and injected into a column, where it is separated based on the components' differential partitioning between a gaseous mobile phase and a stationary phase. The retention time—the time it takes for a compound to travel through the column to the detector—is a key characteristic used for identification. youtube.com Compounds with lower boiling points and weaker interactions with the stationary phase tend to elute faster, resulting in shorter retention times. youtube.com

For a compound like this compound, GC is an ideal method for monitoring reaction progress and assessing purity. For instance, in a synthesis mixture, GC can effectively separate the target compound from unreacted starting materials or lower-boiling-point side products. The area under each peak in the resulting chromatogram is proportional to the amount of the corresponding compound in the mixture, allowing for quantitative analysis. youtube.com GC is often coupled with Mass Spectrometry (GC-MS), which provides mass fragmentation patterns that serve as a molecular fingerprint, enabling definitive identification of the separated components. ijfe.orgjocpr.com

Table 1: Illustrative GC Analysis of a Synthesis Mixture Containing this compound

| Compound | Retention Time (min) | Peak Area (%) | Rationale for Elution Order |

|---|---|---|---|

| Octane (B31449) | 4.2 | 5.0 | Non-polar, lowest boiling point impurity. |

| 3-Ethyl-1-octene | 5.8 | 10.0 | Precursor or side-product, lower boiling point than the product. |

| This compound | 9.5 | 80.0 | Target compound with higher molecular weight and boiling point. |

| Di-tert-butyl peroxide | 11.2 | 5.0 | Higher boiling point initiator residue. |

High-Performance Liquid Chromatography (HPLC) is employed for the separation of compounds that are non-volatile or thermally unstable. It is particularly crucial for the separation of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. researchgate.net this compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers (R and S forms).

Enantiomers have identical physical properties (boiling point, solubility) and cannot be separated by standard chromatographic techniques. However, they can be resolved using chiral chromatography, a specialized form of HPLC. researchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Alternatively, the enantiomeric mixture can be reacted with a pure chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated using standard, achiral HPLC methods, such as those employing silica gel or C18 columns. mdpi.com This approach is widely used in pharmaceutical and fine chemical synthesis to obtain enantiopure compounds. mdpi.com

Table 2: Hypothetical Chiral HPLC Separation of this compound Enantiomers

| Stereoisomer | Retention Time (min) | Peak Area (%) | HPLC Conditions |

|---|

X-ray Crystallography for Solid-State Structural Conformation (for derivatives or cocrystals)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Since this compound is likely a liquid at ambient temperature, it cannot be directly analyzed by this method. However, its absolute configuration can be determined by converting it into a suitable crystalline derivative. mdpi.com For example, the bromo- group can be substituted by a nucleophile attached to a rigid, planar group that promotes crystallization, such as a derivative of naphthalene or anthracene. If one of the enantiomers, isolated via chiral HPLC, is used to synthesize this derivative, the subsequent crystal structure analysis will unambiguously determine its absolute stereochemistry (R or S).

This method was successfully used to determine the absolute configuration of a racemic alcohol by first esterifying it with a chiral acid to separate the diastereomers, followed by crystallization and X-ray analysis of one of the pure diastereomeric esters. mdpi.com A similar strategy could be applied to this compound, providing conclusive proof of its three-dimensional structure.

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis of a Derivative

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C21H29NO2 | Formula of the hypothetical crystalline derivative. |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P212121 | The symmetry elements within the unit cell. |

| C-Br Bond Length | 1.94 Å | The measured distance between the carbon and bromine atoms. |

| C-C-C Bond Angle | 112.5° | The angle at the chiral C3 center. |

| Absolute Configuration | S | The determined stereochemistry at the chiral center. |

Environmental Fate and Biogeochemical Transformation Mechanisms of Branched Bromoalkanes

Biotic Transformation Mechanisms (Microbial Degradation)

The biodegradation of branched bromoalkanes is dependent on the ability of microorganisms to metabolize these compounds, often through enzymatic dehalogenation. The structure of the molecule, particularly the degree and position of branching, plays a crucial role in its biodegradability.

The initial and often rate-limiting step in the biodegradation of bromoalkanes is the cleavage of the carbon-bromine bond, a process catalyzed by dehalogenase enzymes. nih.gov Several types of dehalogenases are known, including hydrolytic dehalogenases (halidohydrolases), oxygenases, and reductive dehalogenases. nih.gov

Hydrolytic dehalogenases catalyze the replacement of a halogen with a hydroxyl group from a water molecule. mdpi.com This is a common pathway for the aerobic degradation of haloalkanes. Some bacteria, such as certain species of Pseudomonas and Arthrobacter, are known to produce dehalogenases capable of acting on bromoalkanes. nih.govnih.gov However, the efficiency of these enzymes is often sterically hindered by extensive branching near the halogen atom. nih.gov

Reductive dehalogenation involves the replacement of a halogen with a hydrogen atom and is a key process in anaerobic environments. This reaction is catalyzed by reductive dehalogenases, which are often part of complex microbial consortia.

For 3-(Bromomethyl)-3-ethyloctane, the tertiary nature of the carbon-bromine bond and the significant steric hindrance from the surrounding ethyl and octyl groups would likely make it a poor substrate for many known dehalogenases.

Following the initial dehalogenation step, the resulting alcohol can then be further metabolized by the microorganism through pathways of alcohol and fatty acid oxidation. However, the high degree of branching in this compound presents a significant challenge for microbial degradation. Terminal branching, in particular, has been shown to inhibit the biodegradation of hydrocarbons. nih.gov The quaternary carbon center in this compound would be particularly resistant to microbial attack.

Studies on the biodegradation of other highly branched alkanes and brominated compounds suggest that this compound would likely be highly recalcitrant to biodegradation. mdpi.com If degradation were to occur, it would likely be a very slow process, potentially initiated by a consortium of microorganisms with specialized enzymatic capabilities. The initial metabolite would be 3-(hydroxymethyl)-3-ethyloctane, with subsequent oxidation of the alcohol and the alkyl chains. However, complete mineralization would be expected to be limited.

Table 2: Factors Affecting the Biodegradability of Branched Bromoalkanes

| Factor | Influence on Biodegradation | Relevance to this compound |

|---|---|---|

| Degree of Branching | Increased branching generally decreases biodegradability. | High (tertiary bromoalkane with additional branching). |

| Position of Branching | Branching near the ends of the molecule can be particularly inhibitory. | The bromine is on a branched carbon. |

| Steric Hindrance | Bulky groups near the C-Br bond can inhibit enzymatic attack. | Significant steric hindrance around the bromomethyl group. |

This table summarizes the structural features that are expected to make this compound resistant to biodegradation.

Microbial Communities Involved in Haloalkane Degradation

The biodegradation of branched bromoalkanes such as this compound is a complex process mediated by diverse microbial communities. While specific studies on this particular compound are not available, the existing body of research on haloalkane and branched-chain alkane degradation allows for an informed discussion of the likely microbial players and enzymatic systems involved. Both bacteria and fungi possess the metabolic machinery to break down these recalcitrant molecules.

A variety of bacterial genera have been identified as capable of degrading halogenated hydrocarbons. Notably, species within the genera Pseudomonas, Arthrobacter, Rhodococcus, and Mycobacterium have demonstrated the ability to utilize haloalkanes as a carbon source. nih.govnih.gov The initial and most critical step in the aerobic degradation of bromoalkanes is the cleavage of the carbon-bromine bond, which is typically accomplished by enzymes known as haloalkane dehalogenases. These enzymes catalyze the hydrolytic removal of the halogen, converting the bromoalkane into its corresponding alcohol.

The degradation of the resulting branched-chain alcohol and alkane backbone is then carried out by a suite of oxygenase enzymes. Key enzyme families involved in this process include cytochrome P450 monooxygenases, alkane hydroxylases (like AlkB), and flavin-binding monooxygenases (like AlmA and LadA). nih.govfrontiersin.orgnih.gov These enzymes introduce oxygen atoms into the hydrocarbon chain, initiating a cascade of oxidation reactions that ultimately lead to intermediates that can enter central metabolic pathways, such as the beta-oxidation pathway for fatty acid degradation. nih.gov However, the branched nature of this compound can present a challenge for some microorganisms, as the tertiary carbon atom can cause steric hindrance, potentially slowing down enzymatic attack. nih.govquora.com Some bacteria, like those from the genus Alcanivorax, are particularly adept at degrading branched alkanes. nih.govscispace.com

Fungal communities also play a significant role in the degradation of complex hydrocarbons. Filamentous fungi, in particular, are known for their robust enzymatic systems capable of breaking down a wide array of organic compounds. Genera such as Aspergillus, Cunninghamella, and Ascocoryne have been shown to assimilate and metabolize alkanes. ncl.ac.uknih.gov Fungi often employ cytochrome P450 monooxygenases for the initial oxidation of alkanes. ncl.ac.uk White-rot fungi, a group known for their ability to degrade lignin, possess powerful extracellular enzymes like peroxidases and laccases, which can also co-metabolically degrade a range of persistent organic pollutants, including halogenated compounds.

Microbial consortia, comprising multiple species of bacteria and fungi, are often more effective at degrading complex mixtures of pollutants than individual strains. This is due to the complementary metabolic capabilities of the different microorganisms, where the breakdown products of one species can serve as the substrate for another.

Table 1: Microbial Genera and Key Enzymes in Branched Bromoalkane Degradation

| Microbial Group | Representative Genera | Key Enzyme Systems for Degradation |

|---|---|---|

| Bacteria | Pseudomonas, Arthrobacter, Rhodococcus, Mycobacterium, Alcanivorax | Haloalkane Dehalogenases, Cytochrome P450 Monooxygenases, Alkane Hydroxylases (e.g., AlkB), Flavin-binding Monooxygenases (e.g., AlmA, LadA) |

| Fungi | Aspergillus, Cunninghamella, Ascocoryne | Cytochrome P450 Monooxygenases, Peroxidases, Laccases |

Environmental Persistence and Transport Implications of Structural Features